2-Methyl-2-azabicyclo[3.3.1]non-7-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-azabicyclo[331]non-7-ene is a bicyclic compound containing a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azabicyclo[3.3.1]non-7-ene can be achieved through several methods. One common approach involves the reaction of cyclohex-3-ene-1-carbaldehyde with an amine under specific conditions to form the desired bicyclic structure . Another method includes the use of a Michael reaction to form a carbon-carbon bond, followed by cyclization to yield the bicyclic compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-azabicyclo[3.3.1]non-7-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure, which provide unique reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-azabicyclo[3.3.1]non-7-ene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methyl-2-azabicyclo[3.3.1]non-7-ene involves its interaction with molecular targets through its nitrogen atom and bicyclic structure. These interactions can affect various pathways, leading to changes in chemical reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Methyl-2-azabicyclo[3.3.1]non-7-ene include other azabicyclic compounds such as 2-Azabicyclo[3.2.1]octane and 3-Azabicyclo[3.3.1]non-3-ene .
Uniqueness
What sets this compound apart from similar compounds is its specific bicyclic structure and the presence of a methyl group, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Eigenschaften
CAS-Nummer |
64157-72-8 |
---|---|
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
2-methyl-2-azabicyclo[3.3.1]non-7-ene |
InChI |
InChI=1S/C9H15N/c1-10-6-5-8-3-2-4-9(10)7-8/h2,4,8-9H,3,5-7H2,1H3 |
InChI-Schlüssel |
XHXMABUBDZPUCX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2CC=CC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.